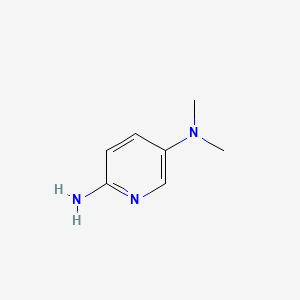

N5,N5-Dimethylpyridine-2,5-diamine

Descripción

Overview of Pyridine (B92270) Diamines in Chemical Research

Pyridine compounds are a diverse class of organic molecules characterized by a six-membered aromatic ring containing one nitrogen atom. openaccessjournals.com This nitrogen atom imparts unique chemical properties, influencing their reactivity, stability, and pharmacological profiles. openaccessjournals.com Pyridine diamines, a subset of these compounds, feature two amino groups attached to the pyridine ring. The presence and position of these amino groups, along with other substituents, can significantly alter the molecule's electronic properties, basicity, and potential for hydrogen bonding. ontosight.ai

In chemical research, pyridine diamines serve as versatile building blocks and ligands. Their ability to coordinate with metal ions has led to their use in the synthesis of various metal complexes with potential applications in catalysis and materials science. mdpi.com Furthermore, the reactivity of the amino groups allows for the synthesis of more complex molecules, including polyimides. Aromatic diamine monomers containing a pyridine unit are utilized in the creation of polyimides that exhibit excellent solubility, film-forming capabilities, and high thermal resistance. researchgate.net The incorporation of the pyridine ring can enhance the solubility of polymers due to intermolecular dipole-dipole interactions. researchgate.net

Significance of the N5,N5-Dimethylpyridine-2,5-diamine Structure in Chemical and Biological Contexts

The specific structure of this compound, with a dimethylamino group at the 5-position and a primary amino group at the 2-position, is crucial to its chemical behavior and biological potential. nih.gov The dimethylamino group is an electron-donating group, which influences the electron density of the pyridine ring and the basicity of the nitrogen atoms. The primary amino group at the 2-position is a key site for further chemical modifications and interactions.

This compound and its derivatives have been investigated for their potential as enzyme inhibitors. By binding to the active sites of specific enzymes, they can block biochemical pathways, a mechanism significant in the development of therapeutic agents. In particular, research has pointed towards potential applications in anticancer and antimicrobial research. openaccessjournals.com The antimicrobial properties of pyridine compounds often stem from their ability to disrupt essential microbial processes like cell wall synthesis. openaccessjournals.com

The structural features of this compound make it a valuable scaffold in medicinal chemistry. The pyridine core is a common feature in many FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. rsc.orgnih.gov

Historical Context of Pyridine-Based Compound Research

The history of pyridine research dates back to the 19th century. In 1846, pyridine was first isolated from coal tar. openaccessjournals.comrsc.org However, its chemical structure was not determined until decades later by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that its structure is derived from benzene (B151609) with one C-H unit replaced by a nitrogen atom. wikipedia.org

The first synthesis of a heteroaromatic compound was the synthesis of pyridine in 1876 by William Ramsay, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis, developed by Arthur Rudolf Hantzsch. wikipedia.org

Initially, pyridine was primarily extracted from coal tar or obtained as a byproduct of coal gasification. wikipedia.org However, by the 1950s, synthetic production methods became more prevalent. nih.gov Today, pyridine and its derivatives are synthesized on a large scale and are integral to the production of a wide array of pharmaceuticals, agrochemicals, and other important compounds. wikipedia.org The pyridine ring is a fundamental component in many vitamins and other biologically important molecules. wikipedia.org

Compound Information Table

| Compound Name |

| This compound |

| Pyridine |

| Benzene |

| Acetylene |

| Hydrogen Cyanide |

| 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine |

| 4,4′-oxydiphthalic anhydride |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H11N3 nih.gov |

| Molecular Weight | 137.18 g/mol nih.gov |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 39856-52-5 nih.gov |

| Physical Form | Liquid or semi-solid or Solid or lump sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

| Storage Temperature | 2-8°C in an inert atmosphere and dark place sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-N,5-N-dimethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYQLAFJZQNFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192908 | |

| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-52-5 | |

| Record name | N5,N5-Dimethyl-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5,N5-Dimethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5,N5-dimethylpyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for N5,n5 Dimethylpyridine 2,5 Diamine

Reductive Amination of Pyridine (B92270) Diamines

Reductive amination, also known as reductive alkylation, stands as a prominent method for the synthesis of amines from carbonyl compounds. This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org

Reaction of 2,5-Diaminopyridine with Formaldehyde (B43269)

A primary route to N5,N5-Dimethylpyridine-2,5-diamine involves the direct reductive amination of 2,5-Diaminopyridine utilizing formaldehyde as the methylating agent. This process is a type of N-methylation, a crucial reaction in organic synthesis for the preparation of methylated amines.

Formaldehyde serves as a readily available and effective C1 building block for the methylation of the amino group at the 5-position of the pyridine ring. The reaction proceeds through the formation of an intermediate imine or aminal, which is subsequently reduced to the dimethylated product. researchgate.net Alternative methylating agents can also be employed in organic synthesis, though formaldehyde remains a common choice for this particular transformation.

The reduction of the intermediate imine formed from the reaction of 2,5-Diaminopyridine and formaldehyde is typically accomplished using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions. wikipedia.org It effectively reduces the imine functionality without affecting other reducible groups within the molecule. Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), are also employed in reductive amination reactions and offer different reactivity profiles and substrate compatibility. wikipedia.orgorganic-chemistry.org

The choice of solvent can significantly influence the outcome of the reductive amination reaction. Methanol is often identified as an optimal solvent for reductive aminations, including those involving ketones, as it can enhance the rates of both imine and Schiff base formation and possesses high hydrogenation activity. researchgate.netucsf.edu Tetrahydrofuran (THF) is another common solvent used in these reactions. organic-chemistry.org The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby impacting the reaction rate and yield. researchgate.net

Table 1: Comparison of Solvent Systems in Reductive Amination

| Solvent | Type | Key Characteristics |

| Methanol | Protic | High hydrogenation activity, promotes imine/Schiff base formation. researchgate.netucsf.edu |

| Tetrahydrofuran (THF) | Aprotic Polar | Common solvent for reductive aminations. organic-chemistry.org |

| Water | Protic | Generally disfavors imine and Schiff base formation. ucsf.edu |

| Dioxane | Aprotic Polar | Investigated as a solvent for reductive amination. ucsf.edu |

| Cyclohexane | Aprotic Apolar | Investigated as a solvent for reductive amination. ucsf.edu |

| Toluene | Aprotic Apolar | Investigated as a solvent for reductive amination. ucsf.edu |

Careful control of the stoichiometry of the reactants is crucial to minimize the formation of byproducts. A primary concern in the methylation of 2,5-Diaminopyridine is over-methylation, where the amino group at the 2-position or the already dimethylated amino group at the 5-position undergoes further methylation. Precise control over the amount of formaldehyde and the reducing agent is necessary to selectively achieve dimethylation at the desired N5 position.

Following the reaction, the crude product mixture typically contains the desired this compound along with unreacted starting materials and byproducts. Purification is essential to isolate the target compound in high purity. Column chromatography is a standard and effective technique for this purpose. sielc.com A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and a suitable acid (like formic acid for MS compatibility) has been described for the separation and analysis of this compound. sielc.com

Alternative and Emerging Synthetic Routes

Nucleophilic Substitution and Condensation Reactions

A primary and direct route to this compound involves nucleophilic substitution or condensation reactions. This approach is centered on the reaction of a suitably substituted pyridine ring with dimethylamine (B145610).

Reacting Halogenated Pyridine Derivatives with Dimethylamine

The synthesis can be accomplished by reacting halogenated pyridine derivatives with dimethylamine. Pyridines containing a leaving group, such as a halogen, at the 2 or 4-position are particularly susceptible to nucleophilic attack. quimicaorganica.orgvaia.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the pyridine ring, and the leaving group is subsequently eliminated. quimicaorganica.org For the synthesis of this compound, a pyridine ring with a leaving group at the 5-position would be reacted with dimethylamine.

Basic Conditions and Solvent Polarity Optimization

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. The use of basic conditions is often necessary to facilitate the reaction. For instance, reacting a halogenated pyridine derivative with dimethylamine in the presence of a strong base like sodium methoxide (B1231860) can introduce the dimethylamino group.

Optimization of reaction parameters such as temperature and solvent polarity is crucial for maximizing the yield and purity of the product. The choice of solvent can significantly influence the reaction rate and outcome. Solvents like dimethylformamide (DMF) or ethanol (B145695) are often employed. The optimal temperature for these reactions is typically in the range of 60–80°C.

Below is a table summarizing the optimization of reaction conditions for a related nucleophilic substitution on a pyridine derivative.

| Entry | Base (equiv) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Pyridine (1.5) | H₂O | 3:3 | rt:80 | 31 |

| 2 | NEt₃ (1.5) | H₂O | 3:5 | 50:80 | 40 |

| 3 | NEt₃ (1.5) | H₂O | 2:4 | rt:80 | 50 |

| 4 | NEt₃ (2) | H₂O | 2:4 | rt:80 | 55 |

| 5 | NEt₃ (2) | DMF | 2:4 | rt:80 | 62 |

| 6 | NEt₃ (2) | ACN | 2:4 | rt:80 | 35 |

| 7 | DIPEA (2) | H₂O | 2:4 | rt:100 | 33 |

| 8 | DIPEA (2) | DMF | 2:4 | rt:80 | 70 |

| 9 | DIPEA (2) | 1,4-dioxane | 2:4 | rt:80 | 74 |

| 10 | DBU (2) | 1,4-dioxane | 2:4 | rt:80 | 63 |

Table adapted from a study on N,N-disubstituted aniline (B41778) synthesis via Smiles rearrangement, illustrating the impact of base and solvent on yield. acs.org

Multi-step Synthesis Approaches

More intricate, multi-step synthetic routes can also be employed to produce this compound. These methods offer versatility in introducing various functional groups to the pyridine ring.

N-oxidation, Nitration, and Chloromethylation Steps

A common strategy in pyridine chemistry involves the initial N-oxidation of the pyridine ring. Pyridine N-oxides exhibit enhanced reactivity compared to the parent pyridine, facilitating subsequent functionalization. rsc.org For instance, nitration of pyridine N-oxide can be achieved, followed by other transformations.

A documented synthesis of this compound starts from dimethyl-(6-nitro-pyridin-3-yl)-amine. chemicalbook.com The synthesis of this precursor would likely involve the nitration of a 3-aminopyridine (B143674) derivative. The final step in this sequence is the reduction of the nitro group to an amine. A solution of dimethyl-(6-nitro-pyridin-3-yl)-amine in ethanol, when treated with 10% palladium on activated carbon under a hydrogen atmosphere, yields this compound in high yield (94%). chemicalbook.com

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| Dimethyl-(6-nitro-pyridin-3-yl)-amine | H₂, 10% Pd/C | Ethanol | N5,N5-Dimethyl-pyridine-2,5-diamine | 94 |

Data from a patent describing the synthesis of this compound. chemicalbook.com

Photocatalytic Reduction Approaches

Emerging synthetic methodologies include photocatalytic reactions. While a direct photocatalytic synthesis of this compound is not explicitly detailed in the provided search results, the principles of photocatalytic reduction of pyridine derivatives are well-established. rsc.orgresearchgate.netchemrxiv.org Photocatalysis can offer mild reaction conditions and high selectivity. rsc.org

For example, photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has been demonstrated. rsc.orgchemrxiv.org This method could potentially be adapted as a step in a multi-step synthesis. Furthermore, photocatalytic methods have been used for the functionalization of pyridines via pyridinyl radicals. acs.org These advanced techniques could pave the way for novel and more efficient syntheses of substituted pyridines like this compound in the future.

Biocatalytic Methylation Utilizing Methyltransferases

The use of enzymes, specifically methyltransferases (MTs), presents a highly selective and environmentally conscious approach to the synthesis of N-methylated compounds. While direct biocatalytic methylation of pyridine-2,5-diamine to this compound is a specialized area of research, the principles can be extrapolated from studies on similar aromatic amines and N-heterocycles. nih.govnih.govnih.gov

Methyltransferases catalyze the transfer of a methyl group from a donor, most commonly S-adenosyl-L-methionine (SAM), to a substrate. polimi.it Research has demonstrated that both natural and engineered methyltransferases can perform challenging N-methylation on various heterocycles, including imidazoles and benzimidazoles. nih.govnih.gov These enzymatic methods are noted for their high regioselectivity, often yielding a single isomer where chemical methods might produce a mixture. nih.govnih.gov For instance, a dual-enzyme cascade has been developed where one methyltransferase selectively methylates the target heterocycle, and a second enzyme regenerates the SAM cosubstrate using a simple methyl source like methyl iodide or methyl tosylate. nih.govresearchgate.net This cyclic cascade approach makes the process more economically viable for preparative-scale synthesis. nih.govresearchgate.net

Studies on rabbit liver amine N-methyltransferases have shown catalytic activity for the S-adenosylmethionine-dependent N-methylation of various primary arylamines. nih.gov While the specific substrate this compound was not mentioned, the enzymatic potential for methylating aromatic amines is established. nih.gov The regioselectivity of these biocatalytic reactions can be finely tuned by altering reaction conditions such as pH and the use of co-solvents. nih.gov

Table 1: Factors Influencing Biocatalytic Methylation

| Factor | Influence on Reaction | Example/Finding | Reference |

|---|---|---|---|

| Enzyme Source | Determines substrate specificity and selectivity. | Engineered methyltransferases show high regioselectivity (>99% r.r.) for N-methylation of heterocycles. | nih.gov, nih.gov |

| Co-substrate | Acts as the methyl group donor. | S-adenosyl-L-methionine (SAM) is the most common co-substrate. | polimi.it |

| Reaction Medium | Can enhance regioselectivity. | The use of THF as a co-solvent enabled the formation of a single regioisomer in the methylation of catechols. | nih.gov |

| pH | Affects enzyme activity and selectivity. | pH adjustments led to enhanced regioselectivity in cobalamin-dependent methyltransferase reactions. | nih.gov |

Troubleshooting and Optimization Strategies in Synthesis

The synthesis of this compound, often proceeding from the reduction of a nitropyridine precursor followed by methylation, is susceptible to several challenges that can impact yield and purity.

Addressing Incomplete Reduction and Catalyst Poisoning

A common route to aminopyridines involves the catalytic reduction of a corresponding nitropyridine, such as 5-nitropyridin-2-amine. nist.gov However, this step can be plagued by incomplete reduction or catalyst deactivation.

Incomplete Reduction: The reduction of aromatic nitro compounds requires careful control to avoid the formation of intermediates like hydroxylamines or azoxy compounds. mdpi.com The choice of catalyst and reaction conditions is paramount. While various reducing agents can be used, catalytic hydrogenation (e.g., with H₂ gas over a metal catalyst) is often preferred for its efficiency and cleaner profile. mdpi.com Issues can arise from insufficient catalyst loading, inadequate hydrogen pressure, or suboptimal temperature, leading to a mixture of the desired amine and partially reduced intermediates.

Catalyst Poisoning: Heterogeneous catalysts, particularly those based on palladium (Pd) and platinum (Pt), are highly susceptible to poisoning. wikipedia.org Nitrogen-containing heterocycles, like pyridine itself, can act as catalyst poisons by strongly adsorbing to the active metal surface, thereby deactivating the catalyst. wikipedia.orgnih.govrsc.org Other common poisons include sulfur compounds, halides, and other functional groups that may be present in the starting materials or as impurities. mdpi.comwikipedia.org This deactivation reduces the reaction rate and can lead to incomplete conversion. Strategies to mitigate this include using a higher catalyst loading, employing poison-resistant catalysts, or thoroughly purifying starting materials to remove potential poisons. Interestingly, intentional, controlled poisoning is sometimes used to improve selectivity by preventing over-reduction. wikipedia.org

Enhancing Regioselectivity with Co-solvents

Achieving regioselectivity during the N,N-dimethylation of pyridine-2,5-diamine is critical to ensure the methyl groups are added exclusively to the N5-amino group and not the N2-amino group or the pyridine ring nitrogen. The solvent system can play a crucial role in directing the reaction.

The use of co-solvents can significantly influence the outcome of a reaction by altering the solubility of reactants, stabilizing transition states, or modifying catalyst behavior. In the context of regioselective alkylation, studies have shown that solvent choice is critical. For instance, in the regiodivergent alkylation of pyridines using alkyllithium reagents, the coordinating ability of the solvent (such as THF versus toluene) was found to be a key factor in determining whether alkylation occurred at the C2 or C4 position. acs.org Similarly, for biocatalytic methylations, the presence of water-miscible co-solvents like THF has been shown to dramatically improve regioselectivity, in some cases leading to a single product isomer. nih.gov While specific data for this compound is limited, these findings suggest that a systematic screening of solvent and co-solvent systems could be a powerful tool to optimize the regioselectivity of the methylation step.

Catalyst Recovery and Recycling

From an industrial and green chemistry perspective, the ability to recover and reuse catalysts is paramount. rsc.orgencyclopedia.pubmdpi.com For heterogeneous catalysts used in the reduction of nitropyridines, several methods are available.

Traditional Methods: Filtration and centrifugation are the most straightforward methods for separating a solid heterogeneous catalyst from a liquid reaction mixture. encyclopedia.pubmdpi.com These techniques are widely used on a laboratory scale. For example, a poly(maleic anhydride-alt-1-octadecene) catalyst used for oxidation was easily recovered by filtration with over 99.8% recovery and reused multiple times without loss of activity. rsc.org

Advanced Methods: To overcome the limitations of traditional methods, such as the loss of nano-sized catalyst particles, magnetic separation has emerged as a highly efficient alternative. mdpi.com This involves immobilizing the catalyst on magnetic nanoparticles (e.g., iron oxide). After the reaction, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnet and prepared for reuse. mdpi.com

The choice of recovery method depends on the nature of the catalyst and the scale of the reaction. encyclopedia.pub Efficient recycling not only reduces costs associated with expensive metal catalysts but also minimizes waste, contributing to a more sustainable synthetic process. researchgate.net

Chemical Reactivity and Derivatization of N5,n5 Dimethylpyridine 2,5 Diamine

Oxidation Reactions

Formation of N-oxides

There is no specific information available in the reviewed literature detailing the formation of N-oxides from N5,N5-Dimethylpyridine-2,5-diamine.

Reagents and Reaction Conditions

Information regarding specific reagents and reaction conditions for the oxidation of this compound is not documented in the available scientific literature.

Reduction Reactions

Conversion to Corresponding Amines

No specific studies on the reduction of the pyridine (B92270) ring of this compound to the corresponding piperidine derivative have been found in the surveyed literature.

Reducing Agents and Selectivity

There is no available data on the use of specific reducing agents or the selectivity of reduction reactions for this compound.

Substitution Reactions

Detailed research findings on the substitution reactions of this compound, including electrophilic or nucleophilic aromatic substitutions, are not present in the currently accessible scientific literature. The directing effects of the amino and dimethylamino groups on the pyridine ring in such reactions have not been experimentally determined for this specific compound.

Electrophilic Substitution at Amino Groups

The primary amino group at the C2 position and the tertiary dimethylamino group at the C5 position are expected to exhibit different reactivity towards electrophiles. The primary amine is generally more susceptible to reactions such as acylation and alkylation due to the presence of replaceable hydrogen atoms.

Table 1: Predicted Electrophilic Substitution Reactions at Amino Groups

| Reaction Type | Electrophile | Predicted Product Structure |

| Acylation | Acetyl chloride | N-(5-(dimethylamino)pyridin-2-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-(dimethylamino)pyridin-2-yl)benzenesulfonamide |

| Alkylation | Methyl iodide | N2,N2,N5,N5-tetramethylpyridine-2,5-diamine |

Formation of Substituted Derivatives

The nucleophilic character of the amino groups allows for the formation of a wide array of substituted derivatives. These reactions are fundamental for introducing new functional groups and building molecular complexity.

One documented reaction is the bromination of 2,5-pyridinediamine, which yields 2,5-dibromopyridine. While this reaction is noted for the parent diamine, similar reactivity could be anticipated for the N5,N5-dimethyl derivative, potentially leading to bromination of the pyridine ring, although the directing effects of the amino groups would need to be considered.

Role as a Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of more elaborate molecules, particularly those containing heterocyclic ring systems.

Synthesis of Heterocyclic Compounds

Diamines are classical starting materials for the construction of various fused heterocyclic systems. The spatial arrangement of the amino groups on the pyridine ring in this compound can be exploited in condensation reactions with dicarbonyl compounds or their equivalents to form new rings. For instance, reaction with a 1,2-dicarbonyl compound could potentially lead to the formation of a pyrazino[2,3-b]pyridine derivative.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocyclic Core |

| 1,2-Diketone | Pyrazino[2,3-b]pyridine |

| 1,3-Diketone | Pyrido[2,3-b] sielc.comgoogle.comdiazepine |

| Phosgene equivalent | Imidazo[4,5-b]pyridin-2-one |

This table illustrates potential synthetic pathways to heterocyclic systems. Specific reaction conditions and outcomes would require experimental verification.

Creation of Novel Compounds with Desirable Properties

The modification of this compound can lead to the generation of novel compounds with specific applications. For example, the incorporation of this scaffold into larger molecules could influence their electronic, optical, or biological properties. The amino groups can serve as handles for attaching the pyridine core to other molecular fragments, making it a versatile building block in medicinal chemistry and materials science. While specific examples are not prevalent in the literature, the general utility of substituted pyridines in these fields suggests the potential for this compound to contribute to the development of new functional molecules.

Spectroscopic and Computational Characterization of N5,n5 Dimethylpyridine 2,5 Diamine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Bands

The electronic transitions of N5,N5-Dimethylpyridine-2,5-diamine derivatives have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. In studies involving the synthesis of related compounds, UV spectra were recorded to monitor reaction progress. For instance, in the preparation of MrgprX2 antagonists, a derivative of this compound was analyzed with a UV detector set at 215 nm over a spectrum range of 200-400 nm. google.com This suggests that the pyridine (B92270) core and its substituents exhibit electronic transitions within this ultraviolet range. The absorption of UV light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In a molecule like this compound, these transitions are typically of the π → π* and n → π* type, associated with the aromatic pyridine ring and the lone pairs of the nitrogen atoms. The presence of the amino and dimethylamino groups as auxochromes is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) and increase their intensity (a hyperchromic effect) compared to unsubstituted pyridine. However, detailed studies delineating the specific absorption maxima (λmax) and molar absorptivity (ε) for the title compound are not extensively available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound by providing a highly accurate mass measurement. The molecular formula of this compound is C7H11N3. The theoretical exact mass of this compound is 137.0953 Da. HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus unequivocally confirming its elemental composition.

In synthetic procedures involving this compound, mass spectra are routinely acquired to verify the identity of the products. For example, Waters SQD (MSQ1) or Waters Acquity QDA (MSQ2) mass spectrometers have been utilized for this purpose. google.com These instruments can provide the necessary resolution to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 138.10257 | 127.5 |

| [M+Na]+ | 160.08451 | 135.2 |

| [M-H]- | 136.08801 | 131.2 |

| [M+NH4]+ | 155.12911 | 148.0 |

| [M+K]+ | 176.05845 | 134.6 |

| [M+H-H2O]+ | 120.09255 | 120.6 |

| [M+HCOO]- | 182.09349 | 153.4 |

| [M+CH3COO]- | 196.10914 | 181.5 |

| [M+Na-2H]- | 158.06996 | 135.0 |

| [M]+ | 137.09474 | 126.3 |

| [M]- | 137.09584 | 126.3 |

This data is computationally predicted and provides theoretical values for ion mobility studies.

Theoretical Studies and Computational Chemistry

Computational chemistry offers profound insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Optimized Structures

While specific DFT studies on this compound are not readily found in published literature, this computational method is a standard tool for obtaining optimized molecular geometries. DFT calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation and find the lowest energy structure. Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. The optimized geometry is the foundation for further computational analysis, including conformational analysis and the prediction of spectroscopic data.

Conformational Analysis and Energy Barriers

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-N bond of the dimethylamino group and the potential for pyramidal inversion at the nitrogen of the amino group. Conformational analysis would aim to identify the different stable conformers and the transition states that connect them. By calculating the relative energies of these structures, the most stable conformer can be determined. Furthermore, the energy barriers for rotation and inversion can be calculated, providing information about the molecule's flexibility and the dynamics of its conformational changes at different temperatures.

Prediction of Spectroscopic Data

A significant advantage of computational chemistry is its ability to predict various spectroscopic data. Once an optimized geometry is obtained from DFT calculations, further computations can be performed to predict:

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared and Raman spectra. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to predict the appearance of the NMR spectrum. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and their corresponding excitation energies and oscillator strengths. This information helps in understanding the origin of the absorption bands observed in the experimental UV-Vis spectrum.

While specific published data for this compound is scarce, the application of these well-established computational methods would provide a comprehensive theoretical characterization of the molecule.

Molecular Docking Analysis for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level. In the context of this compound and its derivatives, molecular docking studies have been employed to elucidate their potential as enzyme inhibitors, which is a key mechanism for their observed biological activities.

Research has indicated that derivatives of dimethylpyridine exhibit significant biological activities, which can be rationalized through molecular docking simulations. These studies provide insights into the binding modes and affinities of the compounds within the active sites of various enzymes. For instance, the dihydrochloride (B599025) salt of this compound has been identified as an enzyme inhibitor, showing potential in the development of novel anticancer and antimicrobial agents by binding to the active sites of specific enzymes.

A notable study on a series of dimethylpyridine derivatives involved their evaluation as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in inflammation and pain pathways. mdpi.com The molecular docking analysis in this study aimed to understand the binding interactions of these compounds within the catalytic sites of COX-1 and COX-2. mdpi.com The results of such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective inhibitors.

The docking scores, which represent the binding affinity of the ligand to the protein, are a key output of these simulations. A lower docking score generally indicates a more stable and favorable binding interaction. The interactions observed typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the enzyme's active site.

Table 1: Molecular Docking Results of Dimethylpyridine Derivatives against COX-1 and COX-2

| Compound | COX-1 Docking Score (kcal/mol) | COX-2 Docking Score (kcal/mol) | Interacting Residues (COX-1) | Interacting Residues (COX-2) |

|---|---|---|---|---|

| PS18 | -8.5 | -9.2 | ARG120, TYR355, SER530 | ARG120, TYR385, SER530 |

| PS19 | -8.2 | -8.9 | ARG120, TYR355, GLN192 | ARG120, VAL523, SER530 |

| PS33 | -8.8 | -9.5 | ARG120, TYR355, SER530 | ARG120, TYR385, SER530 |

| PS40 | -7.9 | -8.5 | TYR355, GLN192, LEU352 | VAL523, SER530, PHE518 |

| PS41 | -8.1 | -8.7 | ARG120, TYR355, LEU352 | ARG120, TYR385, VAL523 |

Data sourced from a study on the biological evaluation and molecular docking of dimethylpyridine derivatives. mdpi.com The specific interacting residues are illustrative examples based on common interactions for COX inhibitors and may vary based on the precise docking poses.

The docking studies revealed that these dimethylpyridine derivatives could be categorized into different groups based on their preferred binding positions within the enzyme's active site. mdpi.com The variations in their binding modes and the resulting docking scores correlate with their experimentally determined biological activities, such as their half-maximal inhibitory concentrations (IC50). mdpi.com For example, compounds with higher inhibitory activity, like PS18 and PS33 against COX-1, also demonstrated favorable docking scores, indicating strong binding to the enzyme. mdpi.com

Biological Activities and Mechanisms of Action of N5,n5 Dimethylpyridine 2,5 Diamine

Antimicrobial Properties

There is no scientific literature available that describes the antimicrobial properties of N5,N5-Dimethylpyridine-2,5-diamine.

Antibacterial Activity against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

No studies were found that investigated the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or any other specific bacterial strains.

Inhibition of Bacterial Growth

No data is available regarding the mechanisms by which this compound might inhibit bacterial growth.

Anticancer Potential

There is no scientific literature available that describes the anticancer potential of this compound.

Induction of Apoptosis in Cancer Cells

No studies were found that investigated the ability of this compound to induce apoptosis in any cancer cell lines.

Inhibition of Tumor Growth

No in vitro or in vivo studies have been published that assess the effect of this compound on tumor growth.

Enzyme Inhibition Studies

There is no scientific literature available that describes the enzyme inhibition properties of this compound.

Modulation of Specific Enzyme Activities

There is no direct evidence in the reviewed literature to suggest that this compound modulates the activity of specific enzymes. Generally, substituted pyridine (B92270) and diamine structures can interact with a variety of enzymes. For instance, aminopyridine derivatives have been explored as inhibitors of kinases, proteases, and other enzyme families. The presence of the dimethylamino group and the primary amine on the pyridine ring could potentially allow for interactions with enzyme active sites through hydrogen bonding, electrostatic interactions, or hydrophobic interactions. However, without experimental data, any discussion of specific enzyme modulation remains speculative.

Binding to Active Sites and Impact on Metabolic Pathways

The potential for this compound to bind to the active sites of enzymes would be dictated by the three-dimensional shape and electronic properties of both the compound and the enzyme's binding pocket. The aromatic pyridine ring can participate in π-stacking interactions, while the amino groups can act as hydrogen bond donors and acceptors.

Should this compound interact with key metabolic enzymes, it could theoretically impact various metabolic pathways. For example, inhibition of a critical enzyme in a pathway could lead to the accumulation of upstream metabolites and a deficiency in downstream products. However, no studies have been published to confirm such interactions or their metabolic consequences.

Specific Examples (e.g., Protein Kinase Inhibition)

While there are no specific examples of this compound acting as a protein kinase inhibitor, the general scaffold of aminopyridines is prevalent in many known kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. The development of kinase inhibitors often involves the design of molecules that can fit into the ATP-binding pocket of the kinase. The structural motifs present in this compound could potentially serve as a starting point for the design of such inhibitors.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | Predicted Activity | Basis for Prediction |

| Generic Serine/Threonine Kinase | Possible | Aminopyridine scaffold present in known inhibitors. |

| Generic Tyrosine Kinase | Possible | Potential for hydrogen bonding and hydrophobic interactions. |

This table is purely speculative and not based on experimental data.

Ligand Activity and Receptor Interactions

Information regarding the ligand activity and receptor interactions of this compound is not available. For a compound to act as a ligand, it must bind to a specific biological receptor, such as a G-protein coupled receptor (GPCR), ion channel, or nuclear receptor, and elicit a functional response. The chemical structure of this compound does not immediately suggest a high affinity for a specific, well-characterized receptor class without further computational or experimental screening.

Influence on Signal Transduction Pathways

As a consequence of the lack of data on receptor interactions, the influence of this compound on signal transduction pathways is unknown. Signal transduction pathways are the cascades of molecular events that follow receptor activation, ultimately leading to a cellular response. Any potential influence would be secondary to an initial binding event with a receptor or modulation of an enzyme within a given pathway.

Mechanism of Action at the Molecular Level

The mechanism of action of this compound at the molecular level has not been elucidated. Determining the molecular mechanism would require a suite of experiments, including binding assays, enzymatic assays, and cellular studies, to identify its direct molecular targets and the subsequent downstream effects.

Interaction with Molecular Targets and Pathways

Without experimental validation, any discussion on the interaction of this compound with specific molecular targets and pathways is speculative. Future research, potentially involving high-throughput screening or computational modeling, would be necessary to identify any biologically relevant interactions.

Table 2: Summary of Available Information

| Section | Finding |

| 5.3.1. Enzyme Modulation | No data available. |

| 5.3.2. Active Site Binding | No data available. |

| 5.3.3. Kinase Inhibition | No specific data; scaffold is present in known inhibitors. |

| 5.4. Ligand Activity | No data available. |

| 5.4.1. Signal Transduction | No data available. |

| 5.5. Molecular Mechanism | Not elucidated. |

| 5.5.1. Molecular Targets | Not identified. |

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies have been published for this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and for the rational design of more potent and selective analogs. The absence of such studies for this compound means that the contributions of its specific structural features to any potential biological efficacy are unknown.

There is no research available that investigates the impact of different substitution patterns on the pyridine ring of this compound on its biological efficacy. Studies that explore how modifications to the dimethylamino group at the N5 position or the primary amine at the 2-position, or substitutions at other positions of the pyridine ring, affect the compound's activity have not been conducted or reported.

While the broader class of aminopyridine derivatives has been the subject of numerous biological studies, no comparative studies that include this compound have been found in the scientific literature. Therefore, a direct comparison of its biological activity with that of other related pyridine derivatives is not possible at this time. Such comparative analyses are essential for identifying key structural determinants of activity and for positioning the compound within the broader landscape of bioactive pyridine analogs.

Coordination Chemistry and Metal Complexes of N5,n5 Dimethylpyridine 2,5 Diamine

Ligand Properties of N5,N5-Dimethylpyridine-2,5-diamine

A comprehensive understanding of the ligand properties of this compound would require experimental and theoretical studies. The molecule possesses three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen, the primary amine nitrogen (-NH2) at the C2 position, and the tertiary amine nitrogen (-N(CH3)2) at the C5 position.

Key aspects to be investigated would include:

Coordination Modes: Determining whether the ligand acts as a monodentate, bidentate, or bridging ligand. Bidentate chelation could occur through the pyridine nitrogen and the C2-amino nitrogen, forming a stable five-membered ring.

Electronic Effects: The electron-donating nature of the dimethylamino group and the amino group would influence the electron density on the pyridine ring, thereby affecting its coordination strength compared to unsubstituted or differently substituted pyridines.

Steric Hindrance: The dimethyl group on the C5-amino nitrogen could introduce steric bulk, potentially influencing the geometry of the resulting metal complexes.

Without dedicated research, any description of these properties remains speculative and would be based on analogies to similar, but not identical, molecules.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with various metal salts in a suitable solvent.

Complexation Reactions with Transition Metals (e.g., Ni(II), Zn(II), Sb(III), U(VI), Fe, Ru)

Specific synthetic procedures for complexes of this compound with the requested metals are not documented. General methodologies for related pyridine-diamine ligands often involve direct reaction of the ligand with metal halides (e.g., NiCl₂, ZnCl₂) or other salts in solvents like ethanol (B145695), methanol, or acetonitrile.

Reaction Conditions and Stoichiometry

Detailed information on reaction conditions such as temperature, reaction time, and the molar ratio of metal to ligand is crucial for the successful synthesis and isolation of desired complexes. The stoichiometry of the resulting complexes (e.g., 1:1, 1:2 metal-to-ligand ratio) would depend on factors like the coordination number of the metal ion, the denticity of the ligand, and the steric constraints. This information is currently unavailable for this compound.

Structural Characterization of Metal Complexes

The characterization of any synthesized complexes would be essential to confirm their formation and elucidate their structures.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is compared with the calculated theoretical values for a proposed formula to confirm the stoichiometry of the ligand and metal in the complex. No such data has been published for complexes of this compound.

Spectroscopic Characterization (IR, UV-Vis, NMR)

Spectroscopic methods are vital for understanding the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectra would show shifts in the vibrational frequencies of the N-H and C-N bonds upon coordination to a metal ion, confirming the involvement of the nitrogen atoms in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal center and charge-transfer bands, which are characteristic of the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the ligand's protons and carbons upon complexation, helping to identify the coordination sites.

The absence of published research in these areas makes it impossible to provide the specific data tables and detailed findings requested. Further experimental investigation is required to explore and establish the coordination chemistry of this compound.

Single-Crystal X-ray Diffraction Studies: Awaiting Elucidation

For related, less substituted diaminopyridine ligands, X-ray diffraction has revealed a variety of coordination modes, including monodentate and bridging behaviors, leading to the formation of mononuclear, binuclear, or polymeric structures. The specific coordination environment is influenced by factors such as the nature of the metal ion, the counter-anion, and the steric and electronic properties of the substituents on the pyridine ring. It is anticipated that the dimethylamino group at the N5 position and the primary amino group at the 2-position of this compound would offer versatile coordination capabilities, potentially acting as a bidentate chelating ligand through the pyridine nitrogen and the 2-amino nitrogen.

Theoretical Calculations (DFT) for Complex Geometry: A Predictive Tool

In the absence of experimental structural data, theoretical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for modeling the geometry of metal complexes. However, specific DFT studies on the geometry of this compound metal complexes are not currently available in the literature.

DFT calculations on similar pyridine-based ligands have been successfully employed to predict and rationalize the geometries of their metal complexes. These computational methods can provide insights into the electronic structure, bond energies, and vibrational frequencies of the complexes, complementing experimental findings. For this compound complexes, DFT could be utilized to predict the most stable coordination geometries, the influence of the dimethylamino substituent on the electronic properties of the pyridine ring, and the nature of the metal-ligand bonding interactions.

Biological and Catalytic Applications of this compound Metal Complexes: A Frontier of Opportunity

The biological and catalytic activities of metal complexes are intrinsically linked to their structure and electronic properties. While direct studies on this compound complexes are lacking, the known applications of related compounds suggest promising avenues for future research.

Antimicrobial Activity of Complexes: A Potential Therapeutic Avenue

Metal complexes of various pyridine and diaminopyridine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The chelation of a metal ion to a ligand can enhance its biological activity compared to the free ligand. This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the metal ion with cellular targets.

It is plausible that metal complexes of this compound could exhibit notable antimicrobial properties. The presence of both a pyridine ring and amino groups provides multiple sites for interaction with biological molecules. Future research in this area would involve synthesizing a series of metal complexes with this ligand and screening them against various microorganisms to determine their minimum inhibitory concentrations (MICs).

Table 1: Hypothetical Antimicrobial Screening Data for this compound Metal Complexes

| Complex | Test Organism | Minimum Inhibitory Concentration (µg/mL) |

| [Cu(L)Cl₂] | Escherichia coli | - |

| Staphylococcus aureus | - | |

| [Zn(L)Cl₂] | Escherichia coli | - |

| Staphylococcus aureus | - | |

| [Ni(L)Cl₂] | Escherichia coli | - |

| Staphylococcus aureus | - | |

| Ligand (L) only | Escherichia coli | - |

| Staphylococcus aureus | - | |

| Data is hypothetical and for illustrative purposes only, as no experimental data is currently available. |

Catalytic Activity in Organic Transformations: Unexplored Potential

Metal complexes containing pyridine-based ligands have found widespread use as catalysts in a variety of organic transformations, including cross-coupling reactions, oxidation, and polymerization. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the complex.

The this compound ligand, with its distinct electronic character arising from the electron-donating amino and dimethylamino groups, could impart unique catalytic properties to its metal complexes. For instance, these complexes could be investigated as catalysts in reactions such as Suzuki-Miyaura or Heck cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Table 2: Potential Catalytic Applications for this compound Metal Complexes

| Complex | Reaction Type | Substrate | Product | Yield (%) |

| [Pd(L)Cl₂] | Suzuki-Miyaura Coupling | Aryl halide + Arylboronic acid | Biaryl | - |

| [Cu(L)Cl₂] | Click Reaction | Alkyne + Azide | Triazole | - |

| [Ru(L)Cl₂] | Transfer Hydrogenation | Ketone | Alcohol | - |

| Data is hypothetical and for illustrative purposes only, as no experimental data is currently available. |

Advanced Research Applications and Future Directions

N5,N5-Dimethylpyridine-2,5-diamine in Medicinal Chemistry Development

This compound serves as a crucial starting material, or building block, in the synthesis of more complex molecules for pharmaceutical development. Its structural framework is particularly relevant in the creation of compounds aimed at treating a range of diseases.

Research has identified its utility in the development of novel inhibitors targeting protein-RNA interactions, which are increasingly recognized as significant targets for therapeutic intervention. Specifically, this compound has been used in the synthesis of potential inhibitors for two key proteins:

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2): The upregulation of IMP2 is linked to the proliferation of numerous cancer cell lines, making it a promising target for new anti-cancer therapies. uni-saarland.de

Carbon storage regulator A (CsrA): This protein is a post-transcriptional regulator found in many Gram-negative pathogens but not in eukaryotes, which positions it as a viable target for developing new anti-virulence and antimicrobial agents. uni-saarland.de

The diamine's role as a precursor in the synthesis of these targeted inhibitors highlights its importance in addressing significant health threats like cancer and antimicrobial resistance. uni-saarland.de

Lead Optimization and Drug Design

In the realm of drug design, this compound is considered a versatile molecular scaffold. A scaffold is a core structure upon which new derivatives can be built. The process of lead optimization involves modifying a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties.

The chemical nature of this compound, with its reactive amino groups, allows for straightforward chemical modifications. A doctoral thesis on the design of protein-RNA interaction inhibitors details the use of this compound in a reductive amination reaction to create a more complex derivative as part of a medicinal chemistry-driven optimization process. uni-saarland.de This demonstrates its practical application in synthesizing new chemical entities for evaluation as potential drug candidates. Its classification as a fundamental "building block" by chemical suppliers underscores its importance in the broader field of drug discovery and the synthesis of bioactive molecules.

Applications in Analytical Chemistry

The ability to accurately detect and quantify chemical compounds is essential for research and quality control. This compound is no exception, and methods for its analysis have been developed, with a particular focus on high-performance liquid chromatography.

High-Performance Liquid Chromatography (HPLC)

A specific reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of this compound. sielc.com This method is noted for its simplicity and scalability, making it suitable for both analytical quantification and for isolating impurities in larger, preparative separations. sielc.com

The method utilizes a specialized reverse-phase column (Newcrom R1) which has low silanol (B1196071) activity, improving peak shape and reproducibility for amine-containing compounds. sielc.com The conditions can be adapted for compatibility with mass spectrometry (MS), a common detector used in modern analytical labs, by substituting phosphoric acid with formic acid in the mobile phase. sielc.com The suitability of this HPLC method for pharmacokinetic studies further highlights its utility in drug development processes, where tracking the concentration of a compound over time is critical. sielc.com

| Parameter | Details | Source |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Applications | Analysis, Impurity Isolation, Pharmacokinetics | sielc.com |

Material Science Applications

The application of this compound extends beyond the life sciences into the field of material science. It is categorized as a "Material Building Block," indicating its role as a fundamental component in the creation of new materials.

Role in Polymer Science and Nanocomposites

In material science, there is significant interest in using pyridine-based compounds as monomers for the synthesis of advanced polymers. This compound is listed as a building block for polymer science. While specific polymers synthesized directly from this monomer are not detailed in the available literature, related pyridine (B92270) diamine compounds are used as monomers for creating Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing.

The bifunctional nature of this compound (having two reactive amine sites) makes it a suitable candidate for polymerization reactions. Its inclusion in product categories for polymer science suggests its potential use in creating novel polymers and nanocomposites with tailored electronic or structural properties.

Theoretical Investigations for Novel Derivatives

Theoretical and computational chemistry are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. While dedicated computational studies on this compound are not widely published, its foundational role as a building block invites theoretical investigation.

The known chemical reactivity of its amino groups allows for a wide range of derivatives to be designed in silico (computationally) before being synthesized in the lab. Theoretical studies could explore how modifications to its structure would influence its electronic properties, its ability to bind to biological targets like enzymes, or its suitability as a monomer in polymerization. The existing data on its use in synthesizing inhibitors for complex biological targets like IMP2 and CsrA suggests that computational modeling could be a valuable future direction to accelerate the design of even more potent and selective derivatives. uni-saarland.de

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. Research has focused on developing more sustainable and efficient synthetic routes compared to traditional methods.

A documented green synthesis method for this compound involves the catalytic hydrogenation of a nitro-precursor, specifically DIMETHYL-(6-NITRO-PYRIDIN-3-YL)-AMINE. chemicalbook.com This reaction is conducted using 10% palladium on activated carbon as a catalyst in an ethanol (B145695) solvent at room temperature and atmospheric pressure. chemicalbook.com This method exemplifies several green chemistry principles:

Catalysis: The use of a palladium catalyst allows the reaction to proceed under mild conditions (25°C and atmospheric pressure) and can be filtered off and potentially recycled. chemicalbook.com

High Atom Economy: The primary reaction is an addition of hydrogen, with the main byproduct being water, leading to minimal waste.

Safer Solvents: Ethanol is used as the reaction solvent, which is a bio-based and less toxic solvent compared to many traditional organic solvents. chemicalbook.com

Broader research into the synthesis of aminopyridines supports the shift towards greener methodologies. Modern approaches often seek to replace harsher, classical reactions like the Chichibabin amination, which typically requires sodium amide and high temperatures. nih.govorgsyn.org Advances include palladium-catalyzed amination reactions that work on a variety of pyridine precursors, including chlorides, bromides, and triflates, under milder conditions. acs.orgnih.gov Furthermore, ruthenium-catalyzed amino exchange reactions represent a novel strategy for functionalizing aminopyridines without the need for pre-activation of the amino group. acs.org The development of one-pot, multicomponent reactions also contributes to green synthesis by reducing the number of steps, minimizing waste, and saving energy and resources. nih.gov

The following table summarizes various modern approaches to aminopyridine synthesis that align with green chemistry principles.

| Synthesis Strategy | Key Features | Green Chemistry Principle(s) | Reference(s) |

| Catalytic Hydrogenation | Reduction of a nitro-pyridine precursor using a Pd/C catalyst in ethanol. | Catalysis, High Atom Economy, Use of Safer Solvents | chemicalbook.com |

| Palladium-Catalyzed Amination | Cross-coupling of pyridine electrophiles with amine sources using a palladium catalyst and specialized ligands. | Catalysis, Milder Reaction Conditions | acs.orgnih.gov |

| Ruthenium-Catalyzed Amino Exchange | Direct exchange of amino groups on a pyridine ring, activated by a ruthenium catalyst. | Catalysis, Reduced Derivatization Steps | acs.org |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single vessel to form complex pyridines in fewer steps. | Process Intensification, Waste Reduction | nih.gov |

| Metal-Free Smiles Rearrangement | Synthesis using readily available sulfonyl chlorides and amines, often in water-based solvent systems. | Use of Renewable Feedstocks, Safer Solvents | acs.org |

Future directions in this area will likely focus on further refining these catalytic systems, exploring the use of even more benign solvents like water, and developing biocatalytic routes for the synthesis of this compound and related structures.

Interdisciplinary Research Synergies

The distinct electronic and structural properties of this compound make it a valuable molecule at the intersection of chemistry, materials science, and medicine. Its ability to act as a structural scaffold and a functional electronic component drives its application in diverse, interdisciplinary fields.

Medicinal Chemistry and Biochemistry: this compound serves as a crucial building block in medicinal chemistry. Diamine scaffolds, particularly those with restricted conformations like substituted pyridines, are highly sought after in drug discovery. lifechemicals.com By providing a rigid framework, such scaffolds allow for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets like enzymes and receptors. lifechemicals.com The compound itself has been investigated for its potential as an enzyme inhibitor, a key mechanism in the development of new therapeutic agents. Research into related aminopyridine derivatives has led to the synthesis of compounds evaluated as inhibitors of human enzymes, demonstrating the synergy between organic synthesis and biochemical applications. mdpi.com

Materials Science and Organic Electronics: In the realm of materials science, pyridine derivatives are integral to the development of advanced functional materials. Donor-acceptor pyridine derivatives are particularly significant as charge-transporting materials in organic electronic devices. rsc.org The pyridine ring is electron-deficient and can be modified to tune its electronic properties, making it an excellent component for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org The introduction of pyridine units into organic semiconductor materials can enhance electron mobility, leading to better charge balance and higher device efficiency. google.com The this compound structure, with its electron-donating amino groups on the electron-accepting pyridine core, represents a classic donor-acceptor design that is fundamental to creating materials for modern electronics.

The following table outlines the interdisciplinary applications for this class of compounds.

| Research Field | Role of Pyridine Diamine Scaffold | Specific Application Example | Key Outcome | Reference(s) |

| Medicinal Chemistry | Conformationally restricted building block | Synthesis of enzyme inhibitors | Development of potential new therapeutics | lifechemicals.commdpi.com |

| Materials Science | Electron-transporting component | Organic Light-Emitting Diodes (OLEDs) | Improved device efficiency and stability | rsc.org |

| Photovoltaics | Hole-transporting material | Perovskite Solar Cells (PSCs) | Enhanced power conversion efficiency | rsc.org |

| Organic Electronics | Core of an organic semiconductor | Organic Field-Effect Transistors (OFETs) | High electron mobility | google.com |

Future research will likely explore the incorporation of this compound into novel polymers and metal-organic frameworks (MOFs) to create new materials with tailored electronic, optical, and catalytic properties, further strengthening the bridge between molecular synthesis and materials engineering.

Q & A

Q. What are the common synthetic routes for N5,N5-Dimethylpyridine-2,5-diamine, and what key reaction conditions should be optimized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Condensation under basic conditions : Reacting halogenated pyridine derivatives with dimethylamine in the presence of a strong base (e.g., sodium methoxide) to introduce dimethylamino groups. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) are critical for yield optimization .

- Multi-step synthesis : Starting with pyridine derivatives, steps may include N-oxidation, nitration, and chloromethylation, followed by dimethylamine substitution. Purification via recrystallization or column chromatography ensures high purity .

- Key considerations : Monitor reaction progress using TLC, and optimize stoichiometry of dimethylamine to avoid side products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Structural validation relies on:

- 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm for –N(CH3)2). Coupling constants (e.g., J = 5–6 Hz for aromatic protons) confirm substitution patterns .

- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C–C aromatic vibrations) are characteristic .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify molecular formula .

Q. What are the recommended storage conditions and handling practices for this compound to maintain stability?

- Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Handling : Use glove boxes or fume hoods to avoid exposure. Pre-purify solvents (e.g., DCM, ethanol) to eliminate reactive impurities during experiments .

Advanced Research Questions

Q. What mechanistic insights are available for the nucleophilic substitution reactions involved in modifying this compound?

- Methodological Answer:

- SNAr (Nucleophilic Aromatic Substitution) : Electron-withdrawing groups (e.g., nitro, halogens) activate the pyridine ring for substitution. Kinetic studies (e.g., varying base strength) reveal rate-determining steps. For example, sodium methoxide enhances nucleophilicity, while polar aprotic solvents (DMF) stabilize transition states .

- Steric effects : Bulky substituents on the pyridine ring may hinder dimethylamine access, requiring elevated temperatures or prolonged reaction times .

Q. How do structural modifications at the pyridine ring influence the compound’s reactivity and biological activity?

- Methodological Answer:

- Electron-donating/withdrawing groups : Introducing –OCH3 or –NO2 alters electron density, affecting redox potential and binding affinity in biological systems (e.g., enzyme inhibition). Comparative studies with analogs (e.g., Methoprim) highlight the role of the 2-chloro-3,5-dimethoxyphenylmethyl group in enhancing antimicrobial activity .

- Derivatization strategies : Modify the dimethylamino group via alkylation or acylation. Monitor changes in solubility (logP) and bioactivity using HPLC and microbial assays .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., dihydrofolate reductase). Parameterize force fields (AMBER/CHARMM) to assess hydrogen bonding and hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with IC50 values to design optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.